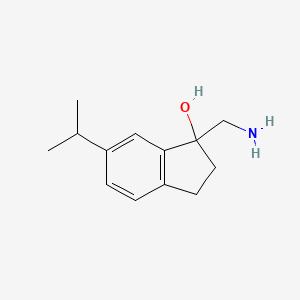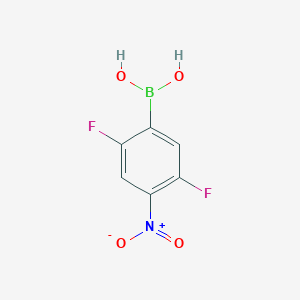
2-Acetylcoumaricacid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Acetylcoumaricacid: is a derivative of coumarin, a naturally occurring compound found in many plants Coumarins are known for their diverse biological activities and have been widely studied for their potential therapeutic applications
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-Acetylcoumaricacid typically involves the reaction of coumarin with acetylating agents. One common method is the Pechmann condensation, where phenols react with β-keto esters in the presence of acid catalysts to form coumarin derivatives. For this compound, specific acetylating agents and conditions are used to introduce the acetyl group at the desired position.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to isolate the desired product efficiently.
化学反应分析
Types of Reactions: 2-Acetylcoumaricacid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert it into dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Various catalysts and solvents are employed depending on the specific substitution reaction.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce dihydro derivatives.
科学研究应用
Chemistry: 2-Acetylcoumaricacid is used as a building block in organic synthesis, enabling the creation of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology: In biological research, this compound is studied for its potential as an enzyme inhibitor. It can interact with various enzymes, affecting their activity and providing insights into enzyme function and regulation.
Medicine: The compound has shown promise in medicinal chemistry, particularly in the development of new drugs. Its potential therapeutic applications include anti-inflammatory, anticoagulant, and anticancer activities.
Industry: In the industrial sector, this compound is used in the production of dyes, fragrances, and other specialty chemicals. Its ability to undergo various chemical transformations makes it a valuable intermediate in manufacturing processes.
作用机制
The mechanism of action of 2-Acetylcoumaricacid involves its interaction with specific molecular targets, such as enzymes and receptors. By binding to these targets, it can modulate their activity, leading to various biological effects. For example, its anticoagulant activity is attributed to its ability to inhibit vitamin K epoxide reductase, an enzyme involved in the blood clotting process.
相似化合物的比较
Coumarin: The parent compound, known for its fragrant properties and biological activities.
Warfarin: A well-known anticoagulant derived from coumarin.
4-Hydroxycoumarin: Another derivative with anticoagulant properties.
Uniqueness: 2-Acetylcoumaricacid is unique due to its specific acetyl group, which imparts distinct chemical and biological properties. This modification allows for different interactions with molecular targets compared to other coumarin derivatives, making it a valuable compound for research and industrial applications.
属性
分子式 |
C11H10O4 |
|---|---|
分子量 |
206.19 g/mol |
IUPAC 名称 |
(E)-3-(2-acetyl-4-hydroxyphenyl)prop-2-enoic acid |
InChI |
InChI=1S/C11H10O4/c1-7(12)10-6-9(13)4-2-8(10)3-5-11(14)15/h2-6,13H,1H3,(H,14,15)/b5-3+ |
InChI 键 |
QFOIHTLFHQPTEQ-HWKANZROSA-N |
手性 SMILES |
CC(=O)C1=C(C=CC(=C1)O)/C=C/C(=O)O |
规范 SMILES |
CC(=O)C1=C(C=CC(=C1)O)C=CC(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


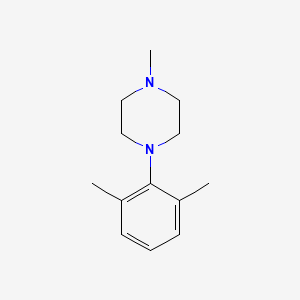
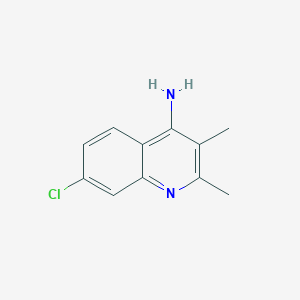
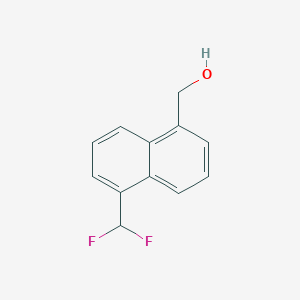
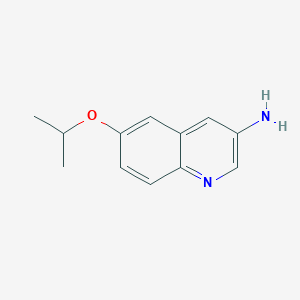
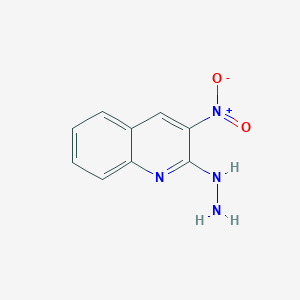




![5-Cyano-7-methyl-7H-pyrrolo[2,3-D]pyrimidine-4-carboxylic acid](/img/structure/B11897107.png)
![8-fluoro-3,4-dihydro-2H-pyrazino[1,2-a]indol-1-one](/img/structure/B11897109.png)

